5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Pyrazolo[1,5-a]pyrimidines are bicyclic heterocyclic compounds with a fused pyrazole and pyrimidine ring system. These molecules are pharmacologically versatile, exhibiting anticancer, antiviral, anti-inflammatory, and kinase-inhibitory activities . The compound 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine features:
- 5-Isopropyl group: Enhances lipophilicity and steric bulk.
- 2-Methyl group: Modulates electronic properties and metabolic stability.
- 3-Phenyl group: Facilitates hydrophobic interactions in biological targets.
- 7-(4-Methylpiperazin-1-yl): A basic substituent that improves solubility and influences kinase selectivity.
Properties
IUPAC Name |
2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-15(2)18-14-19(25-12-10-24(4)11-13-25)26-21(22-18)20(16(3)23-26)17-8-6-5-7-9-17/h5-9,14-15H,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCLMNGRRYGFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as isopropylamine and phenylhydrazine, under controlled conditions.
Cyclization Reactions: Cyclization steps are crucial to form the pyrazolopyrimidine ring system. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Substitution Reactions: Subsequent substitution reactions introduce the isopropyl and methyl groups at the appropriate positions on the pyrazolopyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation Reactions: Oxidation of the compound can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substitution reactions involve replacing functional groups on the compound with other groups. Common reagents include halides, alkyl halides, and amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: Derivatives with different substituents at specific positions on the pyrazolopyrimidine core.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Biologically, 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has shown potential in various biological assays. It has been studied for its antiviral, anti-inflammatory, and anticancer properties.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Insights
Compared to morpholine (PI3Kδ inhibitors ), 4-methylpiperazine’s basic amine may enhance solubility and salt formation, aiding formulation.
C5 Substitution :
- The isopropyl group offers moderate steric hindrance compared to tert-butyl (), balancing target binding and metabolic stability.
C3 Aryl Groups :
Pharmacokinetic and Physicochemical Properties
- Solubility : The 4-methylpiperazine group (pKa ~8.5) enhances aqueous solubility at physiological pH compared to neutral substituents like trifluoromethylpyridine ().
- Metabolic Stability : Electron-donating groups (e.g., methyl, isopropyl) may reduce oxidative metabolism relative to electron-withdrawing substituents (e.g., trifluoromethyl in ).
Research Findings and Implications
Kinase Inhibition Potential
- PI3Kδ Selectivity : Morpholine-containing analogs () show high PI3Kδ inhibition. The target’s 4-methylpiperazine may mimic this selectivity while offering improved pharmacokinetics.
- Pim-1 Inhibition: 5-Amino-substituted analogs () achieve nanomolar activity. The target’s isopropyl group may shift selectivity toward other kinases (e.g., FLT3).
Biological Activity
5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo-pyrimidine core, which is known for various biological activities. The presence of the piperazine moiety enhances its pharmacological profile, potentially contributing to its binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Inhibition of cell proliferation |
| NCI-H460 | 0.03 | Induction of apoptosis |
| A549 | 26 | Cell cycle arrest |
These values indicate that the compound exhibits potent cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its effects is primarily through the inhibition of key cellular pathways involved in cancer progression. It has been noted for its ability to:
- Inhibit Aurora-A Kinase : This kinase plays a crucial role in cell division, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells .
- Modulate Cell Cycle : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 0.01 µM. This study emphasized the compound's potential as a targeted therapy for breast cancer .
- NCI-H460 Lung Cancer Model : In vivo studies using NCI-H460 xenografts showed that administration of the compound led to a marked decrease in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis .
- Combination Therapies : Research has indicated that combining this compound with standard chemotherapy agents enhances therapeutic outcomes by overcoming drug resistance mechanisms commonly observed in cancer treatment .
Q & A
Q. What are the common synthetic routes for 5-isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves:
- Core formation : Cyclocondensation of 1,3-biselectrophilic compounds (e.g., diketones) with NH-3-aminopyrazoles to form the pyrazolo[1,5-a]pyrimidine scaffold.
- Substituent introduction : Functionalization at position 7 via nucleophilic substitution or coupling reactions. For example, introducing the 4-methylpiperazinyl group requires refluxing with piperazine derivatives in polar aprotic solvents (e.g., DMF) under inert atmospheres .
- Purification via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) and crystallization (e.g., ethanol or cyclohexane) .
Q. How is the compound characterized structurally?
Key techniques include:
- Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and scaffold integrity. For example, aromatic protons appear δ 7.2–8.1 ppm, while methyl groups resonate at δ 1.2–2.5 ppm .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks).
- Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C%: 62.77 calculated vs. 62.70 observed) .
- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
Q. What are the core structural features influencing reactivity?
- The pyrazolo[1,5-a]pyrimidine scaffold provides π-π stacking potential for biological target interactions.
- Electron-withdrawing groups (e.g., trifluoromethyl) at position 7 enhance electrophilicity, while bulky substituents (e.g., isopropyl) at position 5 affect steric accessibility .
- The 4-methylpiperazinyl group improves solubility and modulates pharmacokinetics .
Advanced Research Questions
Q. How can synthetic yields be optimized for 7-substituted derivatives?
- Reaction conditions : Use anhydrous solvents (e.g., THF) and catalysts (e.g., Pd(OAc)₂ for cross-coupling) to reduce side reactions.
- Temperature control : Reflux at 80–100°C for 6–12 hours ensures complete substitution at position 7 .
- Protecting groups : Temporarily block reactive sites (e.g., amines) to direct regioselectivity .
- Workflow : Monitor reactions via TLC and optimize purification (e.g., gradient elution in HPLC) .
Q. How do substituents at positions 5 and 7 impact biological activity?
- Position 5 (isopropyl group) : Enhances hydrophobic interactions with enzyme binding pockets (e.g., kinase ATP sites). Replace with smaller alkyl groups (e.g., methyl) to study steric effects .
- Position 7 (4-methylpiperazinyl group) : Modulates solubility and hydrogen-bonding capacity. Replace with imidazole or pyridine derivatives to alter target selectivity .
- Quantitative SAR : Use computational modeling (e.g., molecular docking) to correlate substituent bulk/logP with IC₅₀ values .
Q. How to resolve contradictions in spectroscopic data across studies?
- Cross-verification : Compare NMR chemical shifts with structurally analogous compounds (e.g., 3-(2-chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl) derivatives) .
- Dynamic effects : Account for tautomerism in DMSO-d₆ vs. CDCl₃ solvents, which alters proton environments .
- Crystallography : Resolve ambiguities in substituent orientation (e.g., piperazine ring conformation) .
Q. What strategies validate target engagement in kinase inhibition studies?
- Biochemical assays : Measure ATPase activity via malachite green phosphate detection.
- Cellular assays : Use Western blotting to assess phosphorylation levels of downstream targets (e.g., ERK1/2) .
- Competitive binding : Perform displacement assays with fluorescent ATP analogs (e.g., Tracer 236) .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar derivatives?
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) arise from solvent choice (ethanol vs. cyclohexane) .
- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates lower observed melting points. Purity checks via HPLC (≥95%) are critical .
Q. How to address discrepancies in biological activity across cell lines?
- Cell-specific factors : Variable expression of efflux pumps (e.g., P-gp) affects intracellular concentration. Use inhibitors (e.g., verapamil) to normalize data .
- Metabolic stability : Assess hepatic microsomal degradation to identify labile substituents (e.g., ester groups) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
